methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. The process begins with the preparation of the triazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The key steps include:
Formation of the triazole ring: This involves the reaction of 2,4-dichlorophenyl hydrazine with 3-methylbenzaldehyde to form the hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to form the triazole ring.
Thioether formation: The triazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Acetylation: The sulfanyl-triazole intermediate is acetylated using acetic anhydride to form the acetylated product.
Amidation: The final step involves the reaction of the acetylated product with methyl 4-aminobenzoate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides
- Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
539807-76-6 |
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Molecular Formula |
C25H20Cl2N4O3S |
Molecular Weight |
527.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H20Cl2N4O3S/c1-15-4-3-5-19(12-15)31-23(20-11-8-17(26)13-21(20)27)29-30-25(31)35-14-22(32)28-18-9-6-16(7-10-18)24(33)34-2/h3-13H,14H2,1-2H3,(H,28,32) |
InChI Key |
JBUPHVGLNYYTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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